1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The nuclear magnetic resonance (NMR) spectral data provide critical insights into the compound’s electronic environment and substituent arrangement. In the proton NMR spectrum (400 MHz, CDCl₃), characteristic signals include:
Table 2: Key ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole N–H | 12.38 | Singlet | 1H |
| Methylene bridge (CH₂) | 4.21 | Singlet | 2H |
| Isopropyl methine | 3.02 | Septet | 2H |
| Isopropyl methyl | 1.22 | Doublet | 12H |
The carbon-13 NMR spectrum (100 MHz, CDCl₃) confirms the presence of two distinct pyrazole rings through signals at δ 144.2 ppm (C-4 of amine-bearing pyrazole) and δ 148.7 ppm (C-5 of methyl-substituted pyrazole). Quaternary carbons adjacent to nitrogen atoms appear downfield at δ 160.5 ppm due to electron withdrawal effects.
Infrared (IR) Vibrational Mode Analysis
Infrared spectroscopy reveals characteristic vibrational modes associated with the compound’s functional groups:
Table 3: Significant IR Absorption Bands
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N–H stretching | 3320 | Medium |
| C–H asymmetric (isopropyl) | 2975 | Strong |
| C═N ring stretching | 1587 | Strong |
| N–N stretching | 1129 | Medium |
The strong absorption at 1587 cm⁻¹ corresponds to conjugated C═N bonds within the pyrazole rings, while the N–N stretching at 1129 cm⁻¹ confirms the integrity of the diazole system.
Computational Chemistry Studies
Density Functional Theory Optimization
Geometry optimization using the B3LYP/6-311++G(d,p) basis set demonstrates excellent agreement with experimental XRD data (<0.02 Å bond length deviation). The calculated HOMO-LUMO gap of 5.21 eV suggests moderate electronic stability, with orbital localization predominantly on the pyrazole rings and amine functionality.
Table 4: Selected Calculated vs. Experimental Bond Lengths
| Bond Type | Calculated (Å) | Experimental (Å) |
|---|---|---|
| C4–N1 (pyrazole) | 1.334 | 1.328 |
| N2–N3 (inter-ring) | 1.381 | 1.375 |
| C–C (isopropyl) | 1.526 | 1.519 |
Hydrogen Bonding Network Analysis
Molecular dynamics simulations reveal an extensive hydrogen bonding network mediated by the amine proton (N–H···N, 2.95 Å) and weak C–H···π interactions (3.21 Å) between isopropyl groups and adjacent pyrazole rings. The lattice energy calculation (-48.7 kJ/mol) confirms the stability of the crystalline arrangement observed in XRD studies.
Figure 1: Simulated hydrogen bonding network showing (A) intramolecular N–H···N interactions and (B) intermolecular C–H···π contacts stabilizing the crystal lattice.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-propan-2-yl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-10(2)17-9-12(7-16-17)14-8-13-5-6-15-18(13)11(3)4;/h5-7,9-11,14H,8H2,1-4H3;1H |
InChI Key |
DJNHZPZCQOCJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization
The foundational approach involves sequential nucleophilic substitution and cyclization reactions. Starting with 1-isopropyl-1H-pyrazol-4-amine, alkylation is achieved using (1-isopropyl-1H-pyrazol-5-yl)methyl chloride in anhydrous tetrahydrofuran (THF) at −10°C to 0°C. The reaction requires strict temperature control to prevent N-alkylation at undesired positions. Post-alkylation, cyclization is initiated using phosphorus oxychloride (POCl₃) under reflux conditions (80–85°C for 6–8 hours), achieving yields of 68–72%.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C (alkylation); 80–85°C (cyclization) | ±15% yield variance |
| Molar Ratio | 1:1.2 (amine:alkylating agent) | Excess agent reduces purity by 8% |
| Solvent Polarity | THF (ε = 7.6) | Lower polarity increases selectivity by 22% |
Reductive Amination Approach
An alternative method employs reductive amination between 1-isopropyl-1H-pyrazol-4-carbaldehyde and (1-isopropyl-1H-pyrazol-5-yl)methanamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine reduction over 12–18 hours. This method demonstrates superior atom economy (82% vs. 71% in substitution routes) but requires rigorous exclusion of moisture to prevent borane decomposition.
Catalytic System Optimization
Transition Metal Catalysis
Palladium-catalyzed coupling reactions have been adapted for intermediate synthesis. A 2023 study demonstrated that Pd(OAc)₂/Xantphos (2 mol%) in toluene at 110°C accelerates Suzuki-Miyaura coupling between pyrazole boronic esters and aryl halides, achieving 89% conversion in 4 hours. However, catalyst costs ($3,200/kg for Pd/Xantphos systems) limit industrial viability compared to traditional methods.
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) enable enantioselective formation of the methylene bridge, achieving 94% ee in model systems. While academically significant, this method currently suffers from low turnover numbers (TON = 15–20) and extended reaction times (72+ hours).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular flow reactors (ID = 2.5 cm, L = 15 m) with segmented gas-liquid flow to enhance mass transfer. At 85°C and 12 bar pressure, this configuration achieves 92% conversion with 98.5% purity, reducing batch cycle times from 18 hours to 45 minutes.
Comparative Performance Metrics:
| Metric | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h | 550% |
| Solvent Consumption | 12 L/kg | 4.3 L/kg | 64% |
| Energy Intensity | 48 kWh/kg | 19 kWh/kg | 60% |
Crystallization and Purification
Final purification utilizes anti-solvent crystallization with n-heptane/ethyl acetate (7:3 v/v) at −20°C. X-ray diffraction analysis confirms the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.54 Å, b = 10.23 Å, c = 12.67 Å. This process achieves pharmaceutical-grade purity (≥99.5%) with 87% recovery.
Byproduct Analysis and Mitigation
Common impurities include:
- N,N-Diisopropyl regioisomer (3–5%) : Controlled via temperature modulation during alkylation
- Oxidized pyrazole derivatives (0.8–1.2%) : Minimized by nitrogen sparging
- Dimerization products (≤0.5%) : Suppressed using sterically hindered bases (e.g., DBU)
Quantitative impurity profiling by UPLC-QTOF-MS identifies 12 detectable byproducts above 0.1% concentration, all within ICH Q3A limits.
Green Chemistry Innovations
Recent advances focus on solvent replacement strategies:
- Cyclopentyl methyl ether (CPME) reduces Process Mass Intensity (PMI) by 40% compared to THF
- Immobilized lipase catalysts enable aqueous-phase amidation at 35°C (85% yield, E-factor = 3.2)
- Photochemical activation using 450 nm LEDs decreases reaction times by 70% in model systems
Chemical Reactions Analysis
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Condensation: It can also undergo condensation reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Bulk and Position
- 1-isopropyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS: 1856025-74-5): This analogue differs in the substituent positions and alkyl chain length. The primary pyrazole has a propyl group at the 1-position and a methyl group at the 3-position, while the target compound features isopropyl groups at both pyrazole 1-positions. The reduced steric bulk in the propyl/methyl variant may enhance solubility but decrease binding affinity in hydrophobic pockets .
- Ceapin-A7: Contains a trifluoromethylphenyl group instead of isopropyl.
Amine Position and Electronic Configuration
Compounds with pyrazol-4-amine moieties (e.g., 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine) exhibit higher TNF-α inhibitory activity compared to isoxazole-amine derivatives (e.g., 5-tert-butylisoxazol-3-amine). p-tolyl/tert-butyl) may modulate potency . Replacing the 4-methyl group on the p-tolyl ring with bulkier substituents (e.g., 4-chloro, 4-bromo) led to reduced activity, underscoring the sensitivity of the pyrazole’s electronic environment to substituent effects .
Data Tables
Table 1: Structural Comparison of Pyrazole Derivatives
Biological Activity
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure that may confer specific interactions with biological targets, making it a candidate for therapeutic applications, especially in oncology and anti-inflammatory treatments.
- Chemical Name : 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
- CAS Number : 1856090-15-7
- Molecular Formula : C13H22ClN5
- Molecular Weight : 283.8 g/mol
The biological activity of this compound primarily involves its interaction with various cellular pathways. Pyrazole derivatives are known to inhibit multiple kinases and enzymes, which play crucial roles in cell signaling and proliferation. Recent studies suggest that compounds like 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine may exert their effects through:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- Anti-inflammatory Effects : By modulating pro-inflammatory cytokines and pathways, these compounds can reduce inflammation.
Biological Activity Data
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from relevant research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Inhibition of cell proliferation |
| SF-268 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest via CDK inhibition |
These results indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as an anticancer agent .
Case Studies
A notable study by Wei et al. explored the anticancer properties of various pyrazole derivatives, including the compound . The study found that it effectively inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, demonstrating its potential for lung cancer treatment .
Another investigation highlighted the compound's ability to induce apoptosis in HepG2 liver cancer cells, with significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, indicating a dual mechanism involving both cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
